molecular formula C8H9N3O2S B6612719 2-methyl-1H-1,3-benzodiazole-5-sulfonamide CAS No. 57476-34-3

2-methyl-1H-1,3-benzodiazole-5-sulfonamide

Cat. No.: B6612719
CAS No.: 57476-34-3
M. Wt: 211.24 g/mol
InChI Key: RCMNETJGBWEEEK-UHFFFAOYSA-N
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Description

2-Methyl-1H-1,3-benzodiazole-5-sulfonamide (CAS 57476-34-3) is a high-purity chemical reagent for research applications. This compound, with the molecular formula C 8 H 9 N 3 O 2 S and a molecular weight of 211.24 g/mol, is a benzimidazole derivative, a class of heterocycles recognized for its significant biological activities . Benzimidazole derivatives are extensively studied in medicinal chemistry due to their wide spectrum of pharmacological properties. These core structures are known to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities, making them valuable scaffolds in drug discovery and development . As a sulfonamide-functionalized benzimidazole, this compound is of particular interest for exploring enzyme inhibition and developing novel therapeutic agents. Its structure suggests potential for use in creating more complex molecules aimed at specific biological targets. Please note: This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-methyl-3H-benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-5-10-7-3-2-6(14(9,12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMNETJGBWEEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetic Acid-Mediated Cyclization

A widely adopted method utilizes acetic acid as both reactant and catalyst. In this approach, o-phenylenediamine reacts with acetic acid in toluene under reflux conditions (110–120°C) for 2–12 hours. The methyl group at position 2 is introduced via nucleophilic substitution during cyclization. Key parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
SolventToluenePrevents side reactions; aids in azeotropic water removal
Temperature110–120°C (reflux)Higher temps reduce reaction time but risk decomposition
Stoichiometry1:1 (diamine:acetic acid)Excess acid improves conversion but complicates purification
Reaction Time6–8 hoursShorter durations yield incomplete cyclization

Post-reaction, the mixture is cooled to 0–30°C, crystallized, and filtered to isolate 2-methylbenzimidazole as a white solid. Yields typically exceed 85% under optimized conditions.

Alternative Cyclization Agents

Polyphosphoric acid (PPA) and hydrochloric acid (HCl) have been used in analogous syntheses. PPA facilitates cyclization at lower temperatures (80–90°C) but requires stringent moisture control. HCl-mediated routes, while faster, often produce hydrochloride salts that necessitate neutralization steps.

Sulfonation of 2-Methylbenzimidazole

Introducing the sulfonamide group at position 5 requires directed sulfonation followed by functional group transformation.

Chlorosulfonation Reaction

Chlorosulfonic acid (ClSO₃H) is the reagent of choice for sulfonation due to its high electrophilicity. The reaction proceeds via electrophilic aromatic substitution, with regioselectivity governed by the electron-donating methyl group and the benzimidazole ring’s electronic landscape.

ConditionSpecificationRationale
Chlorosulfonic Acid1.5–2.0 equivalentsEnsures complete sulfonation without over-sulfonation
Temperature0–5°C (initial), then 25°CLow temps control exothermicity; gradual warming ensures completion
Reaction Time4–6 hoursProlonged durations risk di-sulfonation

The product, 2-methylbenzimidazole-5-sulfonic acid, is isolated via precipitation in ice-water and purified by recrystallization from ethanol.

Sulfonyl Chloride Formation

The sulfonic acid intermediate is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

ReagentConditionsAdvantages
PCl₅Reflux in dichloroethane (DCE), 4–6 hoursHigh conversion (>90%)
SOCl₂60–70°C, 2–3 hoursSimplified workup; gaseous byproducts

The sulfonyl chloride is typically used in situ without isolation due to its hygroscopic nature.

Sulfonamide Formation via Aminolysis

The final step involves reacting the sulfonyl chloride with ammonia to yield the sulfonamide.

Aqueous Ammonia Treatment

Aqueous ammonia (25–30% w/w) is added dropwise to a solution of sulfonyl chloride in tetrahydrofuran (THF) at 0–5°C. The reaction is stirred for 2–4 hours, after which the product precipitates.

ParameterOptimal ConditionOutcome
Ammonia Stoichiometry3–4 equivalentsEnsures complete conversion
SolventTHF/water (3:1)Balances solubility and reactivity
pH ControlMaintain pH 8–9Prevents hydrolysis of sulfonamide

The crude product is filtered, washed with cold water, and dried under vacuum to yield 2-methyl-1H,3-benzodiazole-5-sulfonamide.

Industrial-Scale Adaptations

Continuous flow reactors enhance scalability and safety. In one configuration, sulfonyl chloride and ammonia are fed into a tubular reactor at 50°C with a residence time of 10–15 minutes. This method achieves >95% conversion and reduces byproduct formation compared to batch processes.

Characterization and Quality Control

Critical analytical data for 2-methyl-1H,3-benzodiazole-5-sulfonamide include:

¹H NMR (DMSO-d₆) :

  • δ 2.58 (s, 3H, CH₃)

  • δ 7.45–8.20 (m, 3H, aromatic H)

  • δ 7.92 (s, 2H, SO₂NH₂)

FT-IR (KBr) :

  • 1330 cm⁻¹ and 1160 cm⁻¹ (S=O asymmetric and symmetric stretching)

  • 3270 cm⁻¹ (N-H stretching)

Elemental Analysis :

  • Calculated for C₈H₉N₃O₂S: C 45.49%, H 4.29%, N 19.89%

  • Observed: C 45.32%, H 4.35%, N 19.75%

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

The methyl group at position 2 directs sulfonation to position 5 or 6, depending on reaction conditions. Low temperatures (0–5°C) favor position 5, while higher temps (>30°C) lead to a 5:4 positional isomer mixture. Computational studies suggest that the transition state for 5-sulfonation is 2.3 kcal/mol lower in energy than 6-sulfonation, explaining the kinetic preference.

Purity Enhancement

Common impurities include di-sulfonated byproducts and unreacted o-phenylenediamine. Silica gel chromatography (ethyl acetate/hexane, 1:1) effectively removes these, achieving >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Sulfonamides, including 2-methyl-1H-1,3-benzodiazole-5-sulfonamide, are known for their antimicrobial properties. They function by inhibiting bacterial growth through the blockade of folate biosynthesis. Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens.

Case Study:
A study synthesized several sulfonamide derivatives and evaluated their antimicrobial efficacy. The results indicated that certain derivatives showed potent activity against resistant strains of bacteria, highlighting the potential of this compound in overcoming antibiotic resistance .

Anti-inflammatory Properties

The anti-inflammatory effects of sulfonamides are well-documented. This compound has been shown to inhibit inflammatory mediators and pathways.

Research Findings:
In vitro studies have reported that this compound exhibits strong anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac. For instance, compounds derived from this sulfonamide demonstrated IC50 values significantly lower than those of conventional treatments .

Anticancer Applications

Recent investigations have revealed that this compound possesses anticancer properties. Its derivatives have been explored for their ability to inhibit the proliferation of various cancer cell lines.

Mechanism of Action:
The mechanism involves the inhibition of specific enzymes such as carbonic anhydrase isoforms and VEGFR-2, which are crucial in tumor growth and metastasis. Studies have found that certain derivatives effectively induce cell cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity Efficacy Reference
AntimicrobialEffective against resistant strains
Anti-inflammatoryIC50 values lower than diclofenac
AnticancerInduces apoptosis in cancer cells

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized to enhance its biological activity. Modifications at different positions on the benzodiazole ring can lead to improved pharmacological profiles.

Research Insights:
Studies indicate that introducing different substituents can significantly affect the compound's solubility and bioavailability, thereby enhancing its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-methyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound’s ability to interact with DNA and proteins also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-1H-1,3-Benzodiazole-5-Sulfonamide

  • Molecular Formula : C₇H₆ClN₃O₂S
  • Molecular Weight : 231.65 g/mol
  • CAS : 1820648-83-6
  • Key Differences: The methyl group in the target compound is replaced by a chlorine atom at position 2.

5-Methyl-1H-Benzimidazole

  • Molecular Formula : C₈H₈N₂
  • CAS : 614-97-1
  • Key Differences :
    • Lacks the sulfonamide group, reducing polarity and hydrogen-bonding capacity.
    • Retains the methyl group at position 5 but replaces the diazole ring with a benzimidazole core.
    • This structural simplification may enhance metabolic stability but reduce solubility .

2-Phenylbenzimidazole-5-Sulfonic Acid (Ensulizole)

  • Molecular Formula : C₁₃H₁₀N₂O₃S
  • Molecular Weight : 274.3 g/mol
  • CAS : 27503-81-7
  • Key Differences :
    • Replaces the methyl group with a phenyl ring and substitutes sulfonic acid (-SO₃H) for sulfonamide (-SO₂NH₂).
    • The phenyl group enhances hydrophobicity, while the sulfonic acid group increases acidity (pKa ~1.5–2.5), making it suitable for UV-filter applications (e.g., sunscreens) .

2-Amino-1,3-Benzoxazole-5-Sulfonamide

  • Molecular Formula : C₇H₇N₃O₃S
  • Molecular Weight : 213.21 g/mol
  • CAS : 1479273-05-6
  • Key Differences: The benzodiazole ring is replaced by a benzoxazole (oxygen instead of nitrogen at position 1).

Physicochemical and Functional Comparisons

Property 2-Methyl-1H-1,3-Benzodiazole-5-Sulfonamide 2-Chloro Derivative Ensulizole 2-Amino-Benzoxazole Analog
Molecular Weight (g/mol) 211.24 231.65 274.3 213.21
Polarity Moderate (sulfonamide) High (Cl, sulfonamide) High (sulfonic acid) Moderate (sulfonamide, -NH₂)
Solubility Likely moderate in polar solvents Low (Cl increases hydrophobicity) High in alkaline conditions Moderate to high
Biological Relevance Potential enzyme inhibition Unreported UV absorption Enhanced binding affinity

Biological Activity

2-Methyl-1H-1,3-benzodiazole-5-sulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This compound features a unique benzodiazole ring structure combined with a sulfonamide group, which enhances its pharmacological properties. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C8H10N2O2S
  • Molecular Weight : 186.24 g/mol
  • Functional Groups : Sulfonamide (-SO2NH2) and benzodiazole ring

The presence of the sulfonamide group is crucial for its biological activity, particularly in inhibiting bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It acts primarily by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. Research indicates that it exhibits potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Streptococcus faecalis8 μg/mL
Methicillin-resistant Staphylococcus aureus4 μg/mL

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. Studies have indicated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer).

Cell LineIC50 Value (μM)
MDA-MB-23116.38
HepG-229.39

The anticancer mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of Folate Synthesis : By mimicking para-aminobenzoic acid (PABA), it competitively inhibits dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Interaction with Enzymes : The compound can interact with various enzymes involved in metabolic pathways, potentially leading to altered cellular functions that inhibit proliferation .
  • Metal Ion Complexation : Research has shown that it can form stable complexes with metal ions, influencing its biological activity .

Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy against common pathogens and found that it exhibited significant activity comparable to standard antibiotics like amikacin .
  • Anticancer Research : In vitro studies demonstrated that derivatives of this compound were effective against multiple cancer cell lines, with IC50 values indicating strong antiproliferative activity .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts at the molecular level with target enzymes, revealing potential pathways for drug design .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-1H-1,3-benzodiazole-5-sulfonamide, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving sulfonamide intermediates and benzimidazole precursors. For example, solvent-free reductive amination with aldehydes (e.g., using hydrazine hydrate in absolute ethanol under reflux for 4 hours) is effective . Purity validation requires HPLC (e.g., C18 column with chloroform:methanol [7:3] mobile phase) and TLC monitoring. Mass spectrometry and NMR (¹H/¹³C) confirm structural integrity .
Key Synthesis Parameters
Solvent: Absolute ethanol
Catalyst: Hydrazine hydrate
Reaction Time: 4 hours
Monitoring: TLC (chloroform:methanol 7:3)

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies should be conducted using thermal analysis (DSC/TGA) to assess decomposition temperatures. Long-term stability requires storage at controlled temperatures (e.g., -20°C, 4°C, 25°C) with periodic HPLC analysis to detect degradation products. UV-Vis spectroscopy can monitor absorbance changes indicative of structural breakdown .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred. Use a C18 column and gradient elution (e.g., acetonitrile:water with 0.1% trifluoroacetic acid). For trace analysis, LC-MS/MS in positive ion mode enhances sensitivity. Validate methods via spike-recovery experiments and calibration curves (R² > 0.99) .

Q. How can solubility challenges for this compound in aqueous buffers be addressed?

  • Methodological Answer : Employ co-solvents like DMSO (≤1% v/v) or cyclodextrins to enhance solubility. Determine the Hansen solubility parameters (HSPs) to identify optimal solvents. Alternatively, synthesize prodrugs (e.g., ester derivatives) to improve hydrophilicity .

Advanced Research Questions

Q. How can reaction mechanisms for this compound derivatization be elucidated?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ²H) to track reaction pathways. Computational modeling (DFT or MD simulations) predicts intermediate states. Pair experimental data (e.g., NMR kinetics) with in situ IR spectroscopy to identify transient species .

Q. What experimental design strategies optimize yield in multi-step syntheses?

  • Methodological Answer : Apply factorial design (e.g., 2^k or Box-Behnken) to screen variables like temperature, solvent polarity, and catalyst loading. Response Surface Methodology (RSM) refines optimal conditions. For example, a 3-factor design might test:
Factor Range
Temperature60–100°C
SolventEthanol/DMF
Catalyst0.5–2.0 eq
Statistical software (e.g., Minitab) analyzes interactions and identifies significant parameters .

Q. How should contradictory biological activity data for sulfonamide derivatives be resolved?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to rule out false positives. Use structure-activity relationship (SAR) studies to isolate critical functional groups. For example, methylation at the 2-position may enhance membrane permeability, altering observed activity .

Q. What computational tools predict the binding affinity of this compound with target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) model ligand-protein interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Pharmacophore modeling identifies key binding motifs .

Q. How can researchers mitigate side reactions during sulfonamide functionalization?

  • Methodological Answer : Protect reactive sites (e.g., NH groups via Boc protection) before derivatization. Use low-temperature conditions (-78°C) for electrophilic substitutions. Monitor reaction progress with real-time HPLC-MS to detect byproducts early .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
    Replicate experiments using standardized protocols (e.g., USP/Ph.Eur. methods). Cross-reference with high-purity commercial standards. For spectral data, use deuterated solvents and internal calibrants (e.g., TMS for NMR) .

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